molecular formula C6H8O3 B8276751 3-Acetoxy-3-buten-2-one

3-Acetoxy-3-buten-2-one

Cat. No. B8276751
M. Wt: 128.13 g/mol
InChI Key: OUEUSGBKCLJPAC-UHFFFAOYSA-N
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Patent
US04476312

Procedure details

To a solution of 19.6 g. (228 mol) of 2,3-butanedione in 200 ml. of ether was added 3.34 g. (27 mmole) of dimethylamino pyridine, and 23 g. (228 mmole) of triethylamine. The solution was cooled to 0° and 23.24 g. (228 mmol) of acetic anhydride was added dropwise with vigorous stirring. The clear yellow solution was allowed to warm to 25° and was stirred 3 hours. The reaction mixture was transferred to a separatory funnel, washed with water (3x) and dried over MgSO4. Filtration and evaporation in vacuo afforded 17.6 g. of crude 3-acetoxy-3-buten-2-one (assayed by 1H-NMR with internal standard as 91% pure, 56% yield): 1H-NMR (CDCl3) delta 2.06 (s, 3), 2.25 (s, 3), 5.42, 5.49, 5,79, 5.82 (AB, 2).
Quantity
228 mol
Type
reactant
Reaction Step One
Quantity
27 mmol
Type
reactant
Reaction Step Two
Quantity
228 mmol
Type
reactant
Reaction Step Three
Quantity
228 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:6])[C:3](=[O:5])[CH3:4].CN(C1C=CC=CN=1)C.C(N(CC)CC)C.[C:23](OC(=O)C)(=[O:25])[CH3:24]>CCOCC>[C:23]([O:5][C:3](=[CH2:4])[C:2](=[O:6])[CH3:1])(=[O:25])[CH3:24]

Inputs

Step One
Name
Quantity
228 mol
Type
reactant
Smiles
CC(C(C)=O)=O
Step Two
Name
Quantity
27 mmol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
228 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
228 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25°
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with water (3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
afforded 17.6 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC(C(C)=O)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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